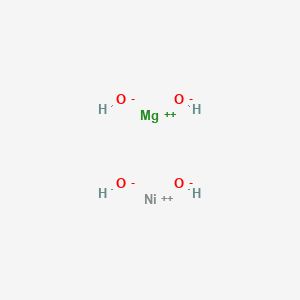![molecular formula C16H34O7Si B14584171 10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane CAS No. 61094-99-3](/img/structure/B14584171.png)
10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane is a complex organic compound featuring an oxirane (epoxide) group, a silatrane core, and multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane typically involves multiple steps, starting with the preparation of the silatrane core. The key steps include:
Formation of the Silatrane Core: This involves the reaction of a trialkoxysilane with a triethanolamine derivative under controlled conditions to form the silatrane structure.
Introduction of the Oxirane Group: The oxirane group is introduced via an epoxidation reaction, typically using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Ether Linkage Formation: The final step involves the formation of ether linkages through nucleophilic substitution reactions, where alkoxide ions react with appropriate halide precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols using reagents like osmium tetroxide (OsO4).
Reduction: Reduction of the oxirane group can yield alcohols, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where nucleophiles replace the alkoxy groups.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkoxide ions, halide precursors
Major Products
Diols: From oxidation of the oxirane group
Alcohols: From reduction of the oxirane group
Substituted Ethers: From nucleophilic substitution reactions
Applications De Recherche Scientifique
10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a crosslinking agent in biomaterials and tissue engineering.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to form stable crosslinked networks.
Mécanisme D'action
The mechanism of action of 10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane involves its ability to undergo various chemical reactions, particularly those involving the oxirane group. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in applications such as crosslinking in polymers and biomaterials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol F diglycidyl ether: Similar in having oxirane groups but differs in the core structure.
4-[(oxiran-2-yl)methoxy]benzonitrile: Contains an oxirane group but has a different aromatic core.
(RS)-4-[4-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine: Features an oxirane group and a thiadiazole ring.
Uniqueness
10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane is unique due to its silatrane core, which imparts distinct chemical and physical properties. The combination of the silatrane core with the reactive oxirane group and multiple ether linkages makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
61094-99-3 |
|---|---|
Formule moléculaire |
C16H34O7Si |
Poids moléculaire |
366.52 g/mol |
Nom IUPAC |
triethoxy-[3-[3-methoxy-2-(oxiran-2-ylmethoxy)propoxy]propyl]silane |
InChI |
InChI=1S/C16H34O7Si/c1-5-21-24(22-6-2,23-7-3)10-8-9-18-12-15(11-17-4)19-13-16-14-20-16/h15-16H,5-14H2,1-4H3 |
Clé InChI |
JWEOOFFMAFMFGQ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOCC(COC)OCC1CO1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
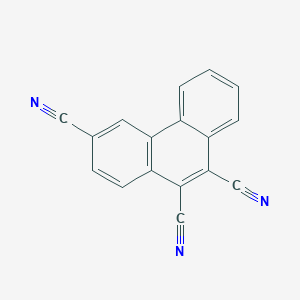
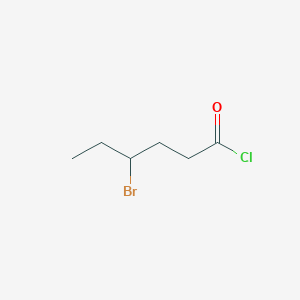
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
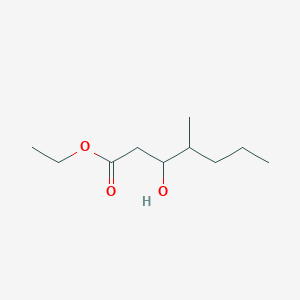
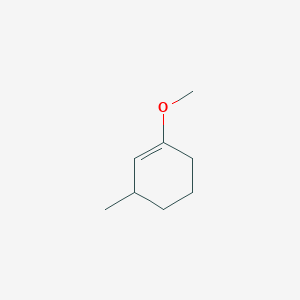
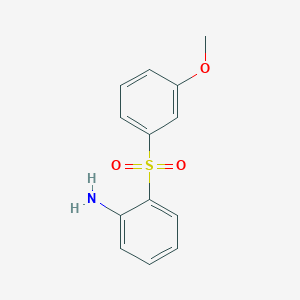
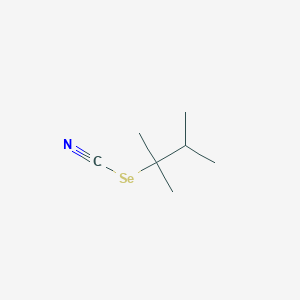

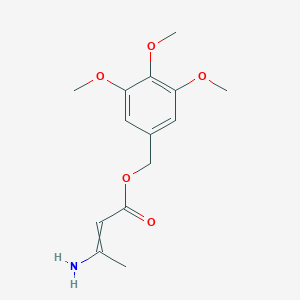
![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
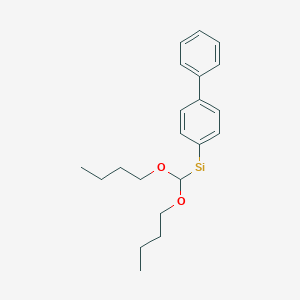
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
